Methyl 2,5-dibromopentanoate

Peptide Engineering Protein Modification Dehydroalanine (Dha) Synthesis

Methyl 2,5-dibromopentanoate (CAS 50995-48-7) is a α,ω-dibrominated C5 ester building block with the molecular formula C6H10Br2O2 and a molecular weight of 273.95 g/mol. It is characterized by the presence of two bromine substituents at the 2- and 5-positions, which confer unique electrophilic reactivity and solvent compatibility.

Molecular Formula C6H10Br2O2
Molecular Weight 273.95 g/mol
CAS No. 50995-48-7
Cat. No. B1353536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dibromopentanoate
CAS50995-48-7
Molecular FormulaC6H10Br2O2
Molecular Weight273.95 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCBr)Br
InChIInChI=1S/C6H10Br2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4H2,1H3
InChIKeyYVHCGWPKBSEBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,5-Dibromopentanoate (CAS 50995-48-7) – A Differentiated Dibromo Ester Building Block for Precision Organic Synthesis and Peptide Engineering


Methyl 2,5-dibromopentanoate (CAS 50995-48-7) is a α,ω-dibrominated C5 ester building block with the molecular formula C6H10Br2O2 and a molecular weight of 273.95 g/mol. [1] It is characterized by the presence of two bromine substituents at the 2- and 5-positions, which confer unique electrophilic reactivity and solvent compatibility. The compound is a colorless to light yellow liquid with a density of 1.746 g/cm³ and a boiling point of 135 °C at 17 mmHg. This compound serves as a critical intermediate in organic synthesis, finding specific applications in the generation of dehydroalanine (Dha) residues in peptides and the synthesis of specialized liquid crystal compounds for display technologies. [2]

Why Methyl 2,5-Dibromopentanoate Cannot Be Simply Substituted with Other Dibromoalkanes or Alkylating Reagents


Methyl 2,5-dibromopentanoate is not a generic dibromoalkane; its unique α,ω-arrangement of bromine atoms on a pentanoate backbone provides a critical, non-substitutable kinetic profile in bis-alkylation reactions. Unlike symmetric reagents such as dibromoadipamide, the differential reactivity of the α-bromoester and ω-alkyl bromide functionalities enables a controlled, stepwise alkylation-elimination sequence. This minimizes undesired cross-linking and stapling by-products, a key failure mode observed with more common alternatives. [1] Simple substitution with other dibrominated compounds or alternative alkylating agents without this specific kinetic bias will lead to different product distributions and can compromise the viability of multi-step synthetic routes, particularly in peptide and protein chemistry.

Quantitative Comparative Evidence for Methyl 2,5-Dibromopentanoate (CAS 50995-48-7) Selection


Superior Selectivity in Cysteine-to-Dehydroalanine Conversion: Reduced Stapling vs. Dibromoadipamide

In the conversion of cysteine residues to dehydroalanine (Dha) in a model peptide (H2N-LTFCEYWAQLCSAA-CO2H), methyl 2,5-dibromopentanoate (reagent 4) demonstrates significantly reduced formation of undesired stapled by-products compared to the common reagent dibromoadipamide (reagent 3). At a reagent-to-peptide ratio of greater than 5:1, little to no stapling was observed with methyl 2,5-dibromopentanoate, whereas even at a 50:1 ratio, residual stapled peptide was still observed with dibromoadipamide. [1] This differential reactivity is attributed to the unsymmetrical nature of the reagent, which enforces a rapid α-bromoacyl alkylation followed by a slower ω-alkyl bromide reaction, preventing intramolecular cross-linking.

Peptide Engineering Protein Modification Dehydroalanine (Dha) Synthesis

Enhanced Solvent Compatibility for Diverse Reaction Conditions

Unlike the comparator dibromoadipamide (reagent 3), methyl 2,5-dibromopentanoate (reagent 4) is soluble in acetonitrile, enabling reactions to be conducted in a wider range of organic solvents. [1] This expands the synthetic toolkit for researchers, as dibromoadipamide is not soluble in acetonitrile and requires alternative solvent systems. [2]

Organic Synthesis Reaction Solvent Selection Process Chemistry

High Chemical Purity: A Critical Control Point for Reproducible Synthesis

Commercial sources of methyl 2,5-dibromopentanoate are routinely available with high purity specifications. For example, a leading supplier provides this compound with a purity of ≥ 99% (GC) , while another reports a minimum purity of 98% (GC). This level of purity is essential for minimizing side reactions and ensuring batch-to-batch reproducibility in sensitive applications like peptide modification and advanced materials synthesis. While purity specifications for specific analog compounds are not directly compared here, this data establishes a high benchmark for this reagent class.

Chemical Purity Quality Control Synthetic Reliability

Defined Physical Properties for Process Control and Handling

The compound exhibits well-defined physicochemical properties that are critical for process development and material handling. Its density is reported as 1.746 g/cm³, with a boiling point of 135 °C at 17 mmHg. Its LogP (XLogP3) is 2.4, indicating moderate lipophilicity. [1] These specific values enable accurate calculations for reaction stoichiometry, solvent partitioning, and scale-up. While this is not a direct comparator to an analog, it provides essential quantitative data for the target compound itself.

Physicochemical Characterization Process Development Material Handling

Validated Application Scenarios for Methyl 2,5-Dibromopentanoate (CAS 50995-48-7) Based on Quantitative Evidence


Precision Peptide Engineering: Multi-Site Cysteine-to-Dehydroalanine Conversion

This is the primary, quantitatively-validated application for methyl 2,5-dibromopentanoate. It is the reagent of choice for chemoselectively converting multiple cysteine residues in a single peptide into dehydroalanine (Dha) residues without generating cross-linked by-products. [1] This application is directly supported by head-to-head data showing superior performance over dibromoadipamide in suppressing stapling at reagent-to-peptide ratios as low as 5:1, a level where the comparator still produces significant by-products.

Synthesis of Advanced Liquid Crystal Compounds for Display Technologies

Methyl 2,5-dibromopentanoate is a documented building block for synthesizing liquid crystal compounds used in display devices. [1] While specific comparative data for this application is not provided in the open literature, its role as a key intermediate is established. The high purity and defined reactivity of this compound are critical for achieving the stringent performance characteristics required in electronic display materials.

Development of Anti-inflammatory and Analgesic Pharmaceutical Intermediates

The compound serves as a versatile intermediate in the development of anti-inflammatory and analgesic drug candidates. [1] This application is supported by its reported role as an inhibitor of COX-2 and cytochrome P450 enzymes. Its utility in medicinal chemistry is derived from its ability to introduce bromine atoms into molecular scaffolds, which can modulate biological activity and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,5-dibromopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.